2-(4-(ethylthio)phenyl)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-(4-(ethylthio)phenyl)-N-(thiazol-2-yl)acetamide is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of an ethylthio group attached to a phenyl ring, which is further connected to a thiazole ring via an acetamide linkage. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylthio)phenyl)-N-(thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a suitable leaving group on the phenyl ring.
Formation of the Acetamide Linkage: The final step involves the acylation of the thiazole derivative with an acetic acid derivative to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-(ethylthio)phenyl)-N-(thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive thiazole moiety.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The ethylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acetamide linkage can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-benzothiazolyl)acetic acid ethyl ester: Similar in structure but with a benzothiazole ring.
2-(4-phenyl-1,3-thiazol-2-yl)acetamide: Similar but lacks the ethylthio group.
Uniqueness
2-(4-(ethylthio)phenyl)-N-(thiazol-2-yl)acetamide is unique due to the presence of the ethylthio group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s lipophilicity and potentially improve its interaction with biological targets compared to similar compounds without this group.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-2-17-11-5-3-10(4-6-11)9-12(16)15-13-14-7-8-18-13/h3-8H,2,9H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNWUHHSYFDBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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